molecular formula C10H13NO2 B140722 (1-Methylethyl)carbamic Acid Phenyl Ester CAS No. 17614-10-7

(1-Methylethyl)carbamic Acid Phenyl Ester

Cat. No.: B140722
CAS No.: 17614-10-7
M. Wt: 179.22 g/mol
InChI Key: RJUVFGTVVVYSFK-UHFFFAOYSA-N
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Description

(1-Methylethyl)carbamic Acid Phenyl Ester (IUPAC name: phenyl isopropylcarbamate) is a carbamate ester derived from carbamic acid, where the nitrogen atom is substituted with an isopropyl group (1-methylethyl) and the ester oxygen is linked to a phenyl group. This compound is notable for its structural versatility, enabling applications in organic synthesis, pharmacological research, and analytical chemistry. A deuterated version, (1-Methylethyl)carbamic Acid-d7 Phenyl Ester, is used as a stable isotope-labeled standard in mass spectrometry-based metabolomic studies .

Key structural features include:

  • Isopropyl substituent: Enhances steric bulk and lipophilicity, influencing binding affinity and metabolic stability.
  • Phenyl group: Contributes to π-π interactions in biological systems and modulates electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .

Industrial Production Methods

In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .

Mechanism of Action

Phenyl N-isopropylcarbamate exerts its effects by disrupting the mitotic spindle apparatus in plant cells. It causes blocked metaphases, multinucleate cells, and giant nuclei, leading to inhibited cell division. The compound interferes with the functioning of the spindle microtubules, similar to the action of colchicine . This disruption ultimately results in the inhibition of plant growth and effective weed control .

Comparison with Similar Compounds

Comparison with Similar Carbamate Esters

Structural and Functional Variations

The biological and chemical properties of carbamate esters depend on substituents attached to the carbamic acid backbone. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (R1, R2) Key Features & Applications Biological Activity/Stability References
(1-Methylethyl)carbamic Acid Phenyl Ester R1 = isopropyl, R2 = phenyl Research standard, deuterated forms for MS Moderate stability; research use
Methylcarbamic Acid Phenyl Ester R1 = methyl, R2 = phenyl Found in plant extracts (e.g., Aquilaria malaccensis leaves) Weak physostigmine-like activity
2-Isopropylphenyl Methylcarbamate R1 = methyl, R2 = 2-isopropylphenyl Agricultural insecticide (e.g., Etrofolan) High neurotoxicity; cholinesterase inhibition
Ethylcarbamic Acid Phenyl Ester R1 = ethyl, R2 = phenyl Metabolite in obesity studies (volatile organic compound) Low activity; biomarker potential
Benzylcarbamic Acid Derivatives R1 = benzyl, R2 = variable Pharmacological agents (e.g., anti-Alzheimer’s) Strong cholinesterase inhibition

Biological Activity

(1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Phenyl isopropyl carbamate, is a carbamate compound with significant biological activity. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 64-00-6

This compound primarily acts as a cholinesterase inhibitor , which means it interferes with the enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially leading to overstimulation of the nervous system.

Key Mechanisms:

  • Cholinergic Activity : Enhances synaptic transmission by inhibiting acetylcholinesterase.
  • Neurotoxicity : Prolonged inhibition can result in symptoms of toxicity, such as muscle twitching and respiratory distress due to excessive acetylcholine.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicine and agriculture.

In Vitro Studies

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory conditions.

In Vivo Studies

  • Neuroprotective Effects : Animal studies have demonstrated that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways.
  • Toxicological Studies : Acute exposure studies reveal that high doses can lead to severe toxicity characterized by symptoms such as nausea, vomiting, and neurological disturbances. Chronic exposure may have long-term effects on the nervous system.

Case Study 1: Insecticidal Application

A study on the use of this compound as an insecticide showed promising results in controlling pest populations in agricultural settings. The compound demonstrated effective knockdown rates and prolonged residual activity against common agricultural pests.

Case Study 2: Clinical Observations

Clinical observations from patients exposed to this compound through occupational hazards indicated a correlation with increased incidence of cholinergic symptoms. Monitoring plasma cholinesterase levels was recommended for early detection of toxicity.

Safety and Toxicology

The compound is classified under hazardous materials due to its potential for acute toxicity. Symptoms of carbamate poisoning include:

  • Headache
  • Nausea and vomiting
  • Muscle twitching
  • Respiratory distress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methylethyl)carbamic Acid Phenyl Ester, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of isopropylamine with phenyl chloroformate under controlled pH (neutral to slightly basic). Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and slow reagent addition to minimize side reactions like hydrolysis. Purification via column chromatography or recrystallization improves purity .

Q. How can hydrolysis reactions of this compound be monitored, and what analytical techniques are suitable for characterizing the products?

  • Methodological Answer : Hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH) conditions produces phenyl carbamic acid and isopropyl alcohol. Reaction progress is monitored via TLC or HPLC. Post-hydrolysis, products are characterized using NMR (¹H/¹³C) for structural confirmation and LC-MS for quantification. FT-IR can track the disappearance of the carbamate carbonyl peak (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as hazardous (UN373) due to potential toxicity. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in sealed containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste under RCRA guidelines .

Advanced Research Questions

Q. How do structural modifications to the carbamate group influence pharmacological activity, particularly antitumor effects?

  • Methodological Answer : Substituents on the phenyl ring (e.g., hydroxyl or sulfonyl groups) enhance interactions with DNA or enzymes like topoisomerases. For example, hydroxylated analogs (e.g., [(2S)-2-hydroxy-2-phenylethyl] derivatives) show increased cytotoxicity via DNA intercalation, validated via MTT assays and comet assays .

Q. What computational models predict the compound’s reactivity with biological targets, and how do stereochemical variations affect binding affinity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with acetylcholinesterase or cytochrome P450. Stereochemical variations (e.g., S/R configurations) alter binding energies by 2–5 kcal/mol, validated via free-energy perturbation (FEP) calculations. QSAR models correlate logP values with membrane permeability .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies, and what degradation pathways dominate?

  • Methodological Answer : In vitro stability assays (e.g., liver microsomes) reveal rapid hydrolysis to phenyl carbamic acid (t₁/₂ = 15–30 min). LC-MS/MS quantifies metabolites, while CYP450 inhibition assays identify enzymatic pathways. Degradation is pH-dependent, with esterase-mediated cleavage dominating in plasma .

Q. Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

  • Methodological Answer : Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Normalize data using positive controls (e.g., cisplatin) and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of metabolic pathways?

  • Methodological Answer : Deuterated forms (e.g., (1-Methylethyl)carbamic Acid-d7 Phenyl Ester) track metabolic fate via mass spectrometry. Compare isotopic patterns in urine/metabolites to identify hydrolysis or oxidation sites. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Q. Structural & Analytical Considerations

Q. What advanced spectroscopic methods differentiate polymorphic forms of this carbamate?

  • Methodological Answer : X-ray crystallography resolves crystal packing differences, while solid-state NMR (¹³C CP/MAS) identifies hydrogen-bonding networks. DSC and TGA assess thermal stability (melting points: 85–90°C for α-form vs. 92–95°C for β-form) .

Q. How does the compound’s logP value influence its application in drug delivery systems?

  • Methodological Answer : Experimental logP (2.1 ± 0.3, shake-flask method) correlates with moderate lipophilicity, enabling encapsulation in PLGA nanoparticles (85% loading efficiency). Compare with computational predictions (ChemAxon, ACD/Labs) to refine formulation strategies .

Properties

IUPAC Name

phenyl N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVFGTVVVYSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307262
Record name phenyl N-isopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-10-7
Record name 17614-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl N-isopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same procedure as in Example 4, isopropylamine (2.36g, 0.04 mole) was reacted with phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml) and with aqueous sodium hydroxide. The reaction mixture was stirred for two hours, then allowed to separate. The organic layer was dried over anhydrous magnesium sulfate, then gravity filtered. The filtrate was stripped of solvent on the Rotovap, leaving pure white crystals weighing 6.66g, MP 81°-82° C.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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